Asoprisnil ecamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asoprisnil ecamate, also known as this compound, is a useful research compound. Its molecular formula is C31H40N2O5 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Asoprisnil ecamate, a selective progesterone receptor modulator (SPRM), has garnered attention for its unique biological activities, particularly in the context of treating gynecological disorders such as uterine fibroids and endometriosis. This article provides a detailed overview of the compound's biological activity, supported by research findings, case studies, and data tables.
Overview of this compound
This compound (also referred to as J956) is part of a new class of SPRMs that exhibit mixed agonist and antagonist effects on progesterone receptors. It is characterized by its high binding affinity for the progesterone receptor (PR) and moderate affinity for the glucocorticoid receptor (GR), with negligible binding to androgen, estrogen, or mineralocorticoid receptors .
The biological activity of this compound is primarily mediated through its interaction with the PR. It demonstrates:
- Partial Agonist/Antagonist Activity : this compound exhibits both agonistic and antagonistic effects depending on the tissue type and hormonal environment.
- Endometrial Effects : It induces amenorrhea and reduces endometrial proliferation, which is beneficial in managing conditions like heavy menstrual bleeding (HMB) associated with uterine fibroids .
Clinical Studies
- Phase 2 Trials : In subjects with uterine fibroids, this compound was shown to induce amenorrhea and significantly reduce the volume of dominant leiomyomas in a dose-dependent manner. The treatment led to a marked improvement in hematological parameters without altering basal estrogen levels .
- Phase 3 Trials : A pooled analysis from two Phase 3 studies demonstrated that daily treatment with this compound effectively controlled HMB, improved anemia, and reduced both fibroid and uterine volumes over 12 months. The percentage of women achieving amenorrhea ranged from 66% to 93% at varying doses .
Case Studies
A notable case involved a cohort of women treated with this compound for HMB due to uterine fibroids. After three months of treatment:
- Endometrial Changes : Biopsies revealed unique morphological changes termed "non-physiologic secretory effect," characterized by partially developed secretory glandular appearances and decreased mitotic activity in endometrial tissues .
- Safety Profile : The treatment maintained a favorable safety profile with minimal adverse effects reported, making it a promising candidate for long-term management of symptomatic uterine conditions .
Comparative Data
Parameter | This compound (10 mg) | This compound (25 mg) | Placebo |
---|---|---|---|
Amenorrhea Rate | 66% - 78% | 83% - 93% | 3% - 12% |
Reduction in Fibroid Volume | Up to -48% | Up to -63% | +16% |
Hemoglobin Increase | Significant by Month 2 | Significant throughout | Not significant |
Adverse Events | Few | Few | Moderate |
Toxicological Studies
Chronic toxicological studies in cynomolgus monkeys indicated that this compound induced significant endometrial antiproliferative effects without severe adverse outcomes. The treatment led to amenorrhea and profound endometrial atrophy, demonstrating its potential for safe long-term use .
Propiedades
Número CAS |
163883-88-3 |
---|---|
Fórmula molecular |
C31H40N2O5 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
Clave InChI |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
SMILES isomérico |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canónico |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Key on ui other cas no. |
222732-94-7 |
Sinónimos |
asoprisnil ecamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.